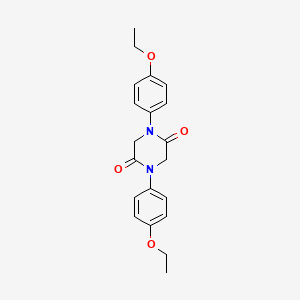
1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione
描述
1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione, also known as BEPD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has been shown to have various biological effects, making it a promising candidate for use in the study of various diseases and physiological processes.
科学研究应用
1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to have various biological effects, making it a promising candidate for use in scientific research. One of the most notable applications of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a role in various physiological and pathological processes. The ability of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease.
作用机制
The mechanism of action of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the formation of a complex with ROS. This complex can then be detected through fluorescence spectroscopy, allowing for the quantification of ROS levels in biological samples.
Biochemical and Physiological Effects:
1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to have various biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to have antioxidant properties. This molecule has been shown to scavenge free radicals and protect against oxidative damage in cells. 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has also been shown to have anti-inflammatory properties, making it a promising candidate for the study of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione in lab experiments is its selectivity for ROS. This molecule has been shown to be highly selective for ROS, allowing for the detection of low levels of these molecules in biological samples. However, one of the limitations of using 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is its potential toxicity. While 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood.
未来方向
There are many potential future directions for the use of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione in scientific research. One area of interest is the study of oxidative stress in disease. 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione can be used to detect ROS levels in various diseases, allowing for a better understanding of the role of oxidative stress in disease progression. Another potential application of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is in the development of antioxidant therapies. 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione has been shown to have antioxidant properties, making it a promising candidate for the development of new therapies for oxidative stress-related diseases.
Conclusion:
In conclusion, 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione is a promising compound for use in scientific research. Its selectivity for ROS and various biological effects make it a valuable tool for the study of various diseases and physiological processes. While there are limitations to its use, the potential future directions for the use of 1,4-bis(4-ethoxyphenyl)-2,5-piperazinedione in research are numerous.
属性
IUPAC Name |
1,4-bis(4-ethoxyphenyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-17-9-5-15(6-10-17)21-13-20(24)22(14-19(21)23)16-7-11-18(12-8-16)26-4-2/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCDXYHFUBGIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4131054.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4131058.png)
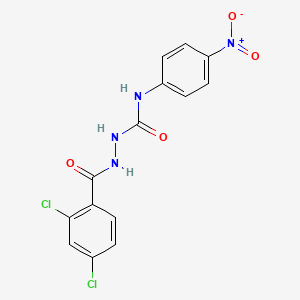
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4131074.png)
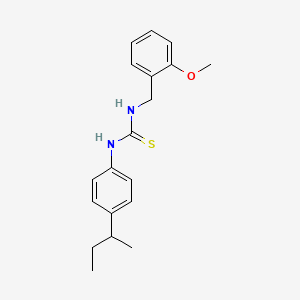
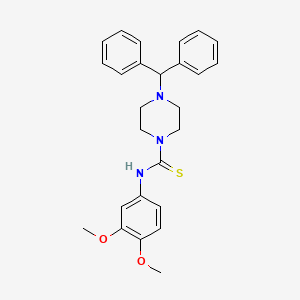
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4131107.png)
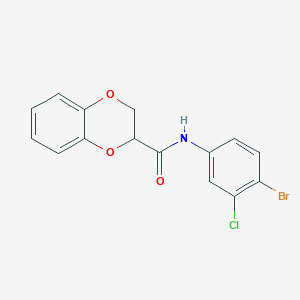
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4131128.png)
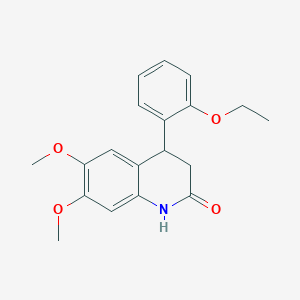
![3-ethyl 7-methyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4131138.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B4131143.png)
![3-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4131149.png)
![N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4131154.png)